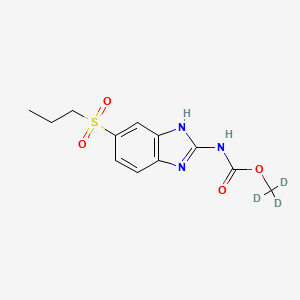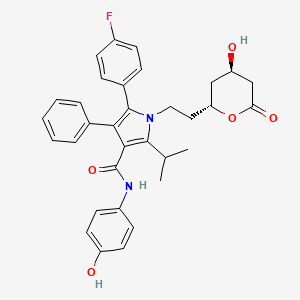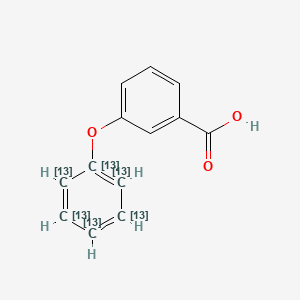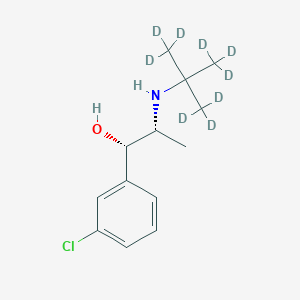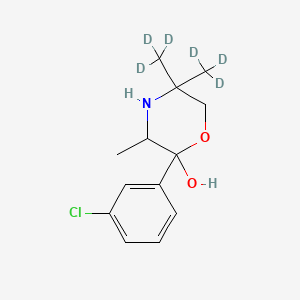![molecular formula [13C]6H9NO6 B602657 Isosorbide-13C6 2-Nitrate CAS No. 1391051-97-0](/img/new.no-structure.jpg)
Isosorbide-13C6 2-Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosorbide-13C6 2-Nitrate is a labeled metabolite of Isosorbide Dinitrate. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C6H9NO6 and a molecular weight of 197.10 . It is known for its antianginal properties, which means it is used to alleviate angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide-13C6 2-Nitrate involves the nitration of Isosorbide, a process that introduces nitrate groups into the molecule. This is typically achieved using nitric acid or other nitrating agents under controlled conditions to ensure the selective formation of the desired nitrate ester . The reaction conditions often include maintaining a low temperature to prevent decomposition and using a solvent such as chloroform or ethyl acetate to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Isosorbide is treated with nitrating agents under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Isosorbide-13C6 2-Nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrate group can lead to the formation of Isosorbide or other reduced forms.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield Isosorbide, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Isosorbide-13C6 2-Nitrate has a wide range of applications in scientific research:
Mechanism of Action
Isosorbide-13C6 2-Nitrate exerts its effects by releasing nitric oxide, which activates guanylate cyclase. This activation increases levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscle. This relaxation results in the dilation of peripheral arteries and veins, reducing the workload on the heart and alleviating angina .
Comparison with Similar Compounds
Similar Compounds
Isosorbide Dinitrate: A related compound used for similar antianginal purposes.
Isosorbide Mononitrate: Another nitrate ester with similar pharmacological properties.
Isosorbide 2-Nitrate: A compound with similar chemical structure and applications.
Uniqueness
Isosorbide-13C6 2-Nitrate is unique due to its labeled carbon atoms, which make it particularly useful in research settings for tracing metabolic pathways and studying enzyme interactions. This isotopic labeling provides a distinct advantage over its unlabeled counterparts in various analytical applications .
Properties
CAS No. |
1391051-97-0 |
|---|---|
Molecular Formula |
[13C]6H9NO6 |
Molecular Weight |
197.09 |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
87-33-2 (unlabelled) |
Synonyms |
1,4:3,6-Dianhydro-D-glucitol-13C6 2-Nitrate; 6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6; 1,4:3,6-Dianhydro-D-glucitol-13C6 2-mononitrate; Isosorbide-13C6 2-Mononitrate; |
tag |
Isosorbide Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
